3,5-Bis(5-methyl-1H-benzo[d]imidazol-2-yl)aniline
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Overview
Description
3,5-Bis(5-methyl-1H-benzo[d]imidazol-2-yl)aniline is a complex organic compound featuring two benzimidazole groups attached to an aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(5-methyl-1H-benzo[d]imidazol-2-yl)aniline typically involves the condensation of o-phenylenediamine derivatives with aldehydes or ketones under acidic or basic conditions. The reaction is often catalyzed by acids such as hydrochloric acid or sulfuric acid, or bases like sodium hydroxide. The reaction mixture is usually heated to facilitate the formation of the benzimidazole rings .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent extraction and recrystallization are common purification methods employed in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 3,5-Bis(5-methyl-1H-benzo[d]imidazol-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
3,5-Bis(5-methyl-1H-benzo[d]imidazol-2-yl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and sensors.
Mechanism of Action
The mechanism of action of 3,5-Bis(5-methyl-1H-benzo[d]imidazol-2-yl)aniline involves its interaction with specific molecular targets. The benzimidazole rings can intercalate with DNA, inhibiting DNA replication and transcription. This property is particularly useful in its anticancer and antimicrobial activities. The compound can also interact with enzymes and proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
- 2-(2’-Hydroxyphenyl)benzimidazole
- 2-(2’-Pyridyl)benzimidazole
- 2-(2’-Aminophenyl)benzimidazole
Comparison: 3,5-Bis(5-methyl-1H-benzo[d]imidazol-2-yl)aniline is unique due to the presence of two benzimidazole groups, which enhances its binding affinity and specificity for molecular targets. This structural feature distinguishes it from other benzimidazole derivatives, providing it with unique chemical and biological properties .
Properties
Molecular Formula |
C22H19N5 |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
3,5-bis(6-methyl-1H-benzimidazol-2-yl)aniline |
InChI |
InChI=1S/C22H19N5/c1-12-3-5-17-19(7-12)26-21(24-17)14-9-15(11-16(23)10-14)22-25-18-6-4-13(2)8-20(18)27-22/h3-11H,23H2,1-2H3,(H,24,26)(H,25,27) |
InChI Key |
MAAJDIFFGFKMJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3=CC(=CC(=C3)N)C4=NC5=C(N4)C=C(C=C5)C |
Origin of Product |
United States |
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